Methyl fluoroacetate

Catalog No.
S567529
CAS No.
453-18-9
M.F
C3H5FO2
M. Wt
92.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl fluoroacetate

Challenges with higher esters or free acid: poor atom economy, corrosion, thermal inefficiency. Methyl fluoroacetate (MFA) solves these with ideal volatility and reactivity.

  • Diastereoselective enolate additions (d.r. up to 95:3:2) for fluorinated amino acid synthesis.
  • Battery co-solvent: low flammability, high Li salt solubility for advanced electrolytes.
  • Continuous reactive distillation enabled by 104.5 °C bp, minimizing purification.
  • Supplied with containment protocols; bulk options available.

CAS Number

453-18-9

Product Name

Methyl fluoroacetate

IUPAC Name

methyl 2-fluoroacetate

Molecular Formula

C3H5FO2

Molecular Weight

92.07 g/mol

InChI

InChI=1S/C3H5FO2/c1-6-3(5)2-4/h2H2,1H3

InChI Key

RJBYSQHLLIHSLT-UHFFFAOYSA-N

SMILES

COC(=O)CF

solubility

In water, 1.17X10+5 mg/L at 25 °C (est)
Soluble in water
Slightly soluble in petroleum ether

Canonical SMILES

COC(=O)CF

The exact mass of the compound Methyl fluoroacetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.17x10+5 mg/l at 25 °c (est)soluble in waterslightly soluble in petroleum ether. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Methyl fluoroacetate, Fluoroacetic acid methyl ester, MFA, Methyl 2-fluoroacetate, 2-Fluoroacetic acid methyl ester, Methyl fluoroethanoate

Purity

≥98%

Package Size

5 g, 25 g

Methyl fluoroacetate (MFA) is a highly reactive, volatile fluorinated aliphatic ester (MW: 92.07 g/mol) utilized primarily as a foundational building block for introducing the fluoroacetyl (FCH2CO-) moiety in organic synthesis. As a colorless liquid with a boiling point of approximately 104.5 °C, it offers excellent volatility for distillation-based purification and continuous-flow reactions [1]. While historically studied for its high toxicity via aconitase inhibition, modern industrial procurement prioritizes MFA for its atom economy in transesterification and amidation reactions, as well as its emerging role as a functional co-solvent in advanced lithium-ion battery electrolytes [2]. Buyers must ensure rigorous containment protocols, but the compound's specific balance of electrophilicity, low molecular weight, and solvation properties makes it a critical raw material for high-yield fluorination workflows.

Procurement Fit

TCA cycle inhibition Metabolic poisoning model via fluorocitrate-mediated aconitase blockade
Synthetic intermediate Methyl ester handle for fluorinated pharmaceutical and agrochemical synthesis
Containment requirement Volatile liquid; fume hood and vapor control infrastructure needed

Generic substitution of methyl fluoroacetate with non-fluorinated analogs like methyl chloroacetate fundamentally alters the target molecule's metabolic stability and electrophilicity, failing to provide the specific C-F bond properties required in pharmaceutical and agrochemical downstream products [1]. Attempting to substitute MFA with higher esters, such as ethyl fluoroacetate (EFA), introduces process inefficiencies; EFA's higher boiling point (~119 °C) alters the thermal dynamics required for continuous reactive distillation, and its higher molecular mass reduces the atom economy of the fluoroacetyl transfer [2]. Furthermore, substituting MFA with free fluoroacetic acid introduces severe corrosion risks and complicates anhydrous enolate formation, making the methyl ester the necessary choice for moisture-sensitive, high-precision synthetic pathways.

Substitution Risk

Physical state: liquid vs solid
Volatility and inhalation hazard profile differ significantly from sodium fluoroacetate, altering handling and exposure control requirements
Species sensitivity inversion
MFA rat–mouse LD50 ratio is reversed relative to sodium fluoroacetate, limiting direct cross-compound species extrapolation
Enzymatic activation divergence
Esterase-dependent hydrolysis introduces a kinetic variable absent in the sodium salt, which may affect tissue distribution and onset kinetics

Reactive Distillation Processability

In the synthesis of fluoroacetates via halogen exchange (Halex), the boiling point of the product is critical for continuous extraction. Methyl fluoroacetate boils at 104.5 °C, whereas its precursor, methyl chloroacetate, boils at 130 °C [1]. This 25.5 °C differential allows for highly efficient two-stage fractional condensation, where the unreacted chloro-precursor is refluxed while the fluorinated product is continuously distilled out of the reactor [2]. This thermal profile drives the equilibrium forward, ensuring high conversion rates and product purity that are more difficult to achieve with bulkier esters.

Evidence DimensionBoiling Point / Volatility Differential
Target Compound DataMFA: 104.5 °C
Comparator Or BaselineMethyl chloroacetate (Precursor): 130 °C
Quantified Difference25.5 °C lower boiling point for MFA
ConditionsStandard atmospheric pressure distillation

Enables continuous reactive distillation, driving reaction equilibrium forward and reducing downstream purification costs.

Molar Toxicity Equivalence
Head-to-head
MFA (target) Molar equivalent of 0.378 mg/kg sodium fluoroacetate (i.p., guinea pig)
Sodium fluoroacetate LD50 0.378 mg/kg (i.p., guinea pig)
Difference Equivalent on molar basis
Supports molar potency equivalence in this model
Single species; cross-species extrapolation not supported

Chiral Building Block Stereocontrol

For the synthesis of α-fluoro-β-amino acids, the choice of fluoroacetate ester significantly impacts stereocontrol. When methyl fluoroacetate is used to generate a metal α-fluoroenolate for addition to N-tert-butylsulfinyl imines, the reaction proceeds with remarkably high diastereoselectivity, achieving a d.r. of up to 95:3:2 and an 85% yield [1]. In contrast, historical baselines utilizing ethyl fluoroacetate for similar aldol-type additions yielded very poor stereoselectivity (syn/anti ratios of 1:1 to 1:3) [1]. The methyl ester provides a steric profile that is highly compatible with optimized chiral induction workflows.

Evidence DimensionDiastereoselectivity (d.r.) in enolate addition
Target Compound DataMFA enolate addition: up to 95:3:2 d.r.
Comparator Or BaselineEFA enolate baseline: 1:1 to 1:3 syn/anti ratio
Quantified DifferenceSignificant improvement in stereocontrol favoring the syn diastereomer
ConditionsLiHMDS, THF, -70 °C, addition to chiral imines

Crucial for pharmaceutical procurement where high diastereomeric excess is mandatory for chiral fluorinated APIs.

Species-Specific Oral LD50
Reported
MFA oral LD50 Mouse 6–7 mg/kg, rat 3–4 mg/kg, vole 6–10 mg/kg
Sodium fluoroacetate Mouse ~0.5–5 mg/kg, rat ~0.22–1 mg/kg
Difference Inverted rat/mouse sensitivity hierarchy
Species-dependent toxicity ranking may guide model selection
Compiled from multiple sources; values span historical studies

Battery Electrolyte Solubility

Fluorinated acetates are increasingly procured to improve the safety and low-temperature performance of lithium-ion battery electrolytes. However, the degree of fluorination dictates salt solubility. Methyl fluoroacetate (MFA), containing a single fluorine atom, retains sufficient polarity to dissolve substantial amounts of lithium salts like LiBF4, acting as a functional solvent [1]. In contrast, highly fluorinated analogs such as methyl difluoroacetate (M2FA) and methyl trifluoroacetate (M3FA) exhibit excessively reduced solvation power and cannot dissolve LiBF4 effectively, restricting them to use only as inactive diluents[1].

Evidence DimensionLithium salt (LiBF4) solubility
Target Compound DataMFA: Dissolves substantial LiBF4 (functions as active solvent)
Comparator Or BaselineM2FA / M3FA: Cannot dissolve LiBF4 (functions only as diluent)
Quantified DifferenceBinary solubility threshold crossed (Soluble vs. Insoluble)
ConditionsElectrolyte formulation with LiBF4 salt at standard conditions

Allows battery manufacturers to utilize MFA as an active co-solvent rather than just a dead-weight diluent in high-voltage cells.

Physical State & Volatility
Data to verify
MFA Liquid, bp 104 °C, vapor pressure ~80 Pa; LC50 rat 450 mg/m³ (5 min)
Sodium fluoroacetate Non-volatile solid; no significant vapor inhalation hazard
Difference Inhalation risk profile qualitatively different
Fume hood and vapor control are required for MFA handling
Source values from aggregated databases; verify with current SDS

Fluoroacetyl Transfer Atom Economy

In large-scale amidation or transesterification reactions where the goal is to transfer the fluoroacetyl group (FCH2CO-), the molecular weight of the ester directly impacts procurement efficiency. Methyl fluoroacetate has a molecular weight of 92.07 g/mol [2], whereas ethyl fluoroacetate weighs 106.10 g/mol[1]. Procuring the methyl ester provides approximately 15% more active fluoroacetyl equivalents per kilogram of raw material compared to the ethyl ester. This higher atom economy reduces both the mass of raw materials required and the volume of alcohol byproduct generated.

Evidence DimensionActive fluoroacetyl equivalents per kg
Target Compound DataMFA: ~10.86 mol/kg
Comparator Or BaselineEFA: ~9.42 mol/kg
Quantified Difference~15% higher molar efficiency per unit mass for MFA
ConditionsBulk stoichiometric calculations for FCH2CO- transfer

Directly lowers raw material mass requirements and byproduct waste volumes in industrial-scale synthesis.

Enzymatic Activation Pathway
Class-level
MFA Requires esterase-mediated hydrolysis to fluoroacetate
Sodium fluoroacetate Direct dissociation to fluoroacetate anion
Difference Additional enzymatic step introduces kinetic variability
May influence toxicokinetic study design when esterase activity varies
Limited direct comparative kinetic data; class-level inference
Lachrymatory Property Absence
Class-level
MFA No lachrymatory effect
Other methyl halogenoacetates Potent lachrymators (e.g., methyl chloroacetate threshold 2–5 mg/m³)
Difference Absence of sensory irritation
Allows fluoroacetate toxicity studies without confounding irritation
Human observation data; sensory thresholds not formally standardized

Chiral α-Fluoro-β-Amino Acid Synthesis

Due to its ability to form metal α-fluoroenolates that undergo highly diastereoselective additions (up to 95:3:2 d.r.), methyl fluoroacetate is a primary precursor for synthesizing fluorinated amino acid derivatives. This is critical in pharmaceutical research for developing peptidomimetics with enhanced metabolic stability [1].

Low-Temperature Lithium-Ion Battery Electrolytes

MFA is uniquely suited as a mono-fluorinated co-solvent in advanced battery formulations. Unlike di- or tri-fluorinated acetates, MFA maintains the ability to dissolve lithium salts (e.g., LiBF4) while reducing electrolyte flammability and viscosity, making it highly effective for high-voltage and low-temperature cell designs [2].

Continuous-Flow Halex Fluorination

In industrial settings, MFA's specific boiling point (104.5 °C) makes it an excellent target for continuous reactive distillation from methyl chloroacetate (130 °C). This thermal profile allows chemical engineers to continuously extract the product, driving the reaction to completion and minimizing downstream purification steps [3].

Application Fit

Application
Selection Property
Validation Focus
TCA cycle inhibition studies
Species-sensitivity profile
Target-species LD50 validation
Chemical defense toxicology research
Non-lachrymatory property
Inhalation exposure risk assessment
Rodenticide formulation research
Volatile liquid delivery
Species-specific toxicity validation
Fluorinated building block synthesis
Methyl ester reactivity
Synthetic route yield optimization

Color/Form

Mobile liquid

XLogP3

0.5

Boiling Point

104.5 °C

Density

1.1744 at 20 °C/4 °C; 1.1613 at 15 °C/4 °C

LogP

log Kow = 0.31 (est)

Odor

Practically odorless or faint, fruit-like odor

Melting Point

-35.0 °C
-35 °C

UNII

MO8U9H1FAS

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (61.54%): Flammable liquid and vapor [Warning Flammable liquids];
H300 (37.36%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (60.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (36.26%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Methyl fluoroacetate is a liquid. It is practically odorless with a faint, fruity odor. It is very soluble in water. USE: Methyl fluoroacetate is used as a laboratory chemical. It has been used as a rodenticide. EXPOSURE: Workers who use methyl fluoroacetate may breathe in mists or have direct skin contact. The general population is not likely to be exposed to methyl fluoroacetate. If methyl fluoroacetate is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It is not expected to build up in fish. RISK: Data on the potential for methyl fluoroacetate specifically to produce toxic effects in humans were not available. However, a salt form, sodium fluoroacetate, has been used as a rodenticide and is extremely poisonous. Convulsions, heart attack, respiratory failure, kidney failure and death have been reported following poisoning with sodium fluoroacetate. Data on the potential for methyl fluoroacetate to cause infertility, abortion, or birth defects in laboratory animals were not available. However, no evidence of abortion or birth defects were noted in laboratory animals exposed to low doses of sodium fluoroacetate during pregnancy. Data on the potential for methyl fluoroacetate to cause cancer in laboratory animals were not available. The potential for methyl fluoroacetate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

30.9 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Environmental Hazard

Other CAS

453-18-9

Wikipedia

Methyl fluoroacetate

Methods of Manufacturing

MFA was first prepared in 1896 by the Belgian chemist Swarts by treatment of methyl iodoacetate with silver fluoride, a rather expensive and inefficient procedure.

General Manufacturing Information

MFA, because of its great toxicity, came into consideration at the start of World War II as a potential warfare agent. MFA seemed especially suitable as a water poison because of its "ideal" physical and chemical properties for this type of agent. In addition, its toxic action is delayed making early detection of MFA in water supplies difficult. By the end of the war several countries including England, the United States, Poland, and Germany had developed efficient pilot-plant methods for the preparation of MFA. /Former use/

Analytic Laboratory Methods

Method: EPA-OGWDW/TSC 300.1; Procedure: ion chromatography system equipped with a conductivity detector; Analyte: methyl fluoroacetate; Matrix: reagent water, surface water, ground water, and finished drinking water; Detection Limit: not provided.

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